molecular formula C18H18N6O4 B357202 N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 799834-17-6

N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B357202
CAS No.: 799834-17-6
M. Wt: 382.4g/mol
InChI Key: XZIQWIUMRKQKKU-UHFFFAOYSA-N
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Description

N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a nitropyrimidine core. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophilic reagents like amines or electrophilic reagents like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~4~-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine
  • N~2~,N~4~-bis(4-methoxyphenyl)pteridine-2,4-diamine

Uniqueness

N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique nitropyrimidine core, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

799834-17-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4g/mol

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O4/c1-27-13-7-3-11(4-8-13)20-17-15(24(25)26)16(19)22-18(23-17)21-12-5-9-14(28-2)10-6-12/h3-10H,1-2H3,(H4,19,20,21,22,23)

InChI Key

XZIQWIUMRKQKKU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC

Origin of Product

United States

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